Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate
Description
Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate is a heterocyclic compound featuring a pyridine ring substituted with a chlorosulfonyl group at the 3-position and a benzyl carbamate moiety at the 4-position. This structure combines reactive sulfonyl chloride functionality with the carbamate group, making it a versatile intermediate in organic synthesis, particularly for sulfonamide formation or as a precursor in pharmaceutical chemistry. The compound is synthesized via nucleophilic substitution or coupling reactions, analogous to methods described for structurally related benzyl carbamates, such as the reaction of 4-aminopyridine derivatives with benzyl chloroformate in tetrahydrofuran (THF) .
Properties
Molecular Formula |
C13H11ClN2O4S |
|---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
benzyl N-(3-chlorosulfonylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-8-15-7-6-11(12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |
InChI Key |
ZSBWNZGXMQLOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=NC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate typically involves the reaction of benzyl carbamate with 3-(chlorosulfonyl)pyridine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbamate derivatives, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
Melting Points and Stability
Spectroscopic Features
- IR Spectroscopy :
- NMR Spectroscopy :
Reactivity Highlights:
- The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), whereas benzylthio (Compound 12) or trimethylpyrazole (Compound 25) groups favor steric or electronic modulation.
Biological Activity
Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate is a chemical compound notable for its significant biological activity, particularly in the context of enzyme inhibition and protein modification. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a benzyl group linked to a carbamate moiety , which is further connected to a pyridine ring substituted with a chlorosulfonyl group . The molecular formula is , and it has a molecular weight of 326.76 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for various biological applications.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, particularly those containing serine or cysteine residues. This covalent modification can lead to:
- Inhibition of enzymatic activity
- Alteration of protein function
- Potential therapeutic effects in drug development
The chlorosulfonyl group is particularly reactive, allowing the compound to engage in targeted interactions that may not be possible with other similar compounds.
Enzyme Inhibition Studies
Research has demonstrated that this compound can effectively inhibit various enzymes, making it a candidate for drug development. For instance, studies have shown its potential in:
- Targeting specific pathways : By inhibiting key enzymes involved in metabolic pathways, it may help in managing diseases such as cancer or metabolic disorders.
- Modulating receptor activity : Its ability to modify protein interactions suggests potential use in designing receptor modulators .
Case Studies
- Inhibition of Serine Proteases : A study highlighted the compound's effectiveness against serine proteases, where it demonstrated significant inhibition rates compared to control compounds. This suggests its potential role in therapeutic strategies targeting diseases where serine proteases are implicated.
- Cancer Research : Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting enzymes critical for tumor growth and survival.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and reactivity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate | Similar core structure with different substitution | Different reactivity due to substitution pattern |
| Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate | Contains chlorosulfonyl group at a different position | Variations in biological activity due to position |
| Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate | Incorporates trifluorobutane moiety | Enhanced lipophilicity and potential bioactivity |
This table illustrates how the specific substitution pattern on the pyridine ring and the presence of both benzyl and chlorosulfonyl groups make this compound particularly reactive for applications involving enzyme inhibition and protein modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
